molecular formula C18H17NO6S B13152808 (3S)-2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(3S)-2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13152808
M. Wt: 375.4 g/mol
InChI Key: XJCOAAZKLUGMDL-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1214631-19-2) is a chiral, high-purity chemical building block designed for advanced pharmaceutical research and drug discovery. This compound features a tetrahydroisoquinoline-3-carboxylic acid scaffold, a structure recognized for its significant pharmacological potential. Derivatives of this scaffold have been identified as potent inhibitors of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Mcl-1, which are key targets in oncology for reactivating programmed cell death in cancer cells . Furthermore, structurally related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been developed as agonists for nuclear receptors like PPARγ, showing promise in metabolic disease research for conditions such as type 2 diabetes . The integration of the 2,3-dihydro-1,4-benzodioxine-sulfonyl moiety enhances the molecular complexity and potential for creating diverse compound libraries. This reagent serves as a critical intermediate in organic synthesis, peptide chemistry, and medicinal chemistry campaigns. Its primary research value lies in the exploration of new therapeutic agents, particularly in the fields of oncology, neuroscience, and metabolic diseases. Researchers utilize this compound to develop novel small-molecule inhibitors and to study structure-activity relationships (SAR). The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H17NO6S

Molecular Weight

375.4 g/mol

IUPAC Name

(3S)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C18H17NO6S/c20-18(21)15-9-12-3-1-2-4-13(12)11-19(15)26(22,23)14-5-6-16-17(10-14)25-8-7-24-16/h1-6,10,15H,7-9,11H2,(H,20,21)/t15-/m0/s1

InChI Key

XJCOAAZKLUGMDL-HNNXBMFYSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC4=CC=CC=C4C[C@H]3C(=O)O

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC4=CC=CC=C4CC3C(=O)O

Origin of Product

United States

Biological Activity

(3S)-2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, commonly referred to as a tetrahydroisoquinoline derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H17NO6S
  • Molecular Weight : 375.4 g/mol
  • IUPAC Name : (3S)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Notably, tetrahydroisoquinoline derivatives are known for their diverse pharmacological properties.

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes that play a role in disease processes. For instance:
    • It can inhibit New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in bacteria .
    • Other studies suggest it may affect cholinesterases and lipoxygenases, which are relevant in neurological disorders and inflammatory diseases.
  • Receptor Interaction : Research indicates that tetrahydroisoquinoline derivatives can interact with neurotransmitter receptors, potentially influencing pathways involved in mood regulation and cognitive functions .

In Vitro Studies

A study highlighted the compound's ability to inhibit bacterial enzymes effectively. The diastereoselective synthesis of related compounds demonstrated that modifications at the benzodioxine moiety could enhance inhibitory activity against NDM-1 .

Therapeutic Applications

The therapeutic potential of this compound has been explored in various contexts:

  • Antimicrobial Agents : Its inhibitory effects on enzymes like NDM-1 suggest a role in developing new antibiotics.
  • Neurological Disorders : Given its interaction with cholinesterases, it may offer therapeutic avenues for treating conditions like Alzheimer’s disease .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
Enzyme InhibitionNDM-1 inhibition
Cholinesterase InhibitionNeurological implications
Lipoxygenase InhibitionAnti-inflammatory effects

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of the target compound and analogs from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method Reported Applications
Target Compound Tetrahydroisoquinoline Benzodioxine sulfonyl, carboxylic acid (3S) ~366 (estimated) Not explicitly described Hypothetical: Enzyme inhibition
2-(2,3-Dihydro[1,4]benzodioxin-6-yl)ethylamine Benzodioxine + ethylamine Benzodioxine, ethylamine 179.22 LiAlH4 reduction of nitrovinyl precursor Antitumor research
(6-(3,4,5-Trimethoxyphenyl)-hexahydro-dioxino[2,3-g]isoquinolin-7-yl)trifluoroacetate Dioxinoisoquinoline Trimethoxyphenyl, trifluoroacetate ~497 (estimated) Condensation with 3,4,5-trimethoxybenzaldehyde Cytotoxic agent (structural inference)
6-Methyl-1,2,3,4-tetrahydroquinoline Tetrahydroquinoline Methyl group 147.22 Unspecified Chemical intermediate

Key Insights from Comparative Analysis

Functional Group Impact: The sulfonyl group in the target compound may enhance solubility or act as a hydrogen-bond acceptor, contrasting with the ethylamine group in ’s analog, which likely influences basicity and membrane permeability . The carboxylic acid moiety could improve water solubility and facilitate ionic interactions with biological targets, a feature absent in simpler analogs like 6-methyltetrahydroquinoline .

Synthetic Complexity :

  • The target compound’s synthesis would likely require sulfonylation and stereoselective steps, whereas ’s analogs employ reductions (e.g., LiAlH4) or condensations (e.g., with trimethoxybenzaldehyde) .

Pharmacological Potential: The trimethoxyphenyl group in ’s trifluoroacetate derivative is associated with microtubule disruption in cancer cells, suggesting that the target compound’s sulfonyl and carboxylic acid groups might confer distinct mechanisms of action .

Data Limitations

  • No direct pharmacological or spectroscopic data for the target compound are available in the evidence. Comparisons are based on structural analogs and inferred properties.
  • Environmental release data (Evidences 3–5) pertain to unrelated metal compounds and are excluded from this analysis.

Preparation Methods

a) Pictet–Spengler Reaction

  • Procedure : Condensation of L-phenylalanine derivatives with formaldehyde under acidic conditions.
  • Key modification : Use of hydrobromic acid (HBr) to generate hydrobromide salts for chiral purity control.
    Example: 
    L-phenylalanine + HCHO + HBr → (3S)-THIQ-3-carboxylic acid·HBr 
    Yield: ~85% after neutralization

b) Bischler–Nepieralski Cyclization

  • Alternative route for non-chiral intermediates, though less commonly used for enantiopure products.

Benzodioxine Sulfonyl Group Preparation

The 2,3-dihydro-1,4-benzodioxine-6-sulfonyl component is synthesized through:

a) Ring-Closing Reaction

  • Reactants : 3,4-Dihydroxybenzaldehyde + 1,2-dibromoethane.
  • Conditions :
    • Alkaline medium (NaOH/KOH)
    • Reflux with tetrabutylammonium bromide (TBAB) as catalyst.

      Example:
      3,4-Dihydroxybenzaldehyde → 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde 
      Yield: 45% (after recrystallization)

b) Oxidation & Sulfonation

  • Oxidation : KMnO₄ in aqueous solution at 70–110°C converts aldehydes to carboxylic acids.
    Example:
    2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde → 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid 
    Yield: 90%
  • Sulfonation : Reaction with chlorosulfonic acid or SO₃ to introduce sulfonyl groups.

Coupling Strategies

The final assembly involves sulfonamide bond formation between the two subunits:

Method Reagents/Conditions Yield Source
Sulfonyl Chloride Activation 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride + tetrahydroisoquinoline in DCM with base (e.g., Et₃N) ~70%*
HATU-Mediated Coupling DMF, DIPEA, 40°C overnight ~65%*

*Theoretical yields based on analogous reactions in cited sources.

Chiral Purity Control

  • Resolution : Use of L-phenylalanine ensures (3S)-configuration in the tetrahydroisoquinoline core.
  • Crystallization : Recrystallization from toluene/ethyl acetate mixtures to enhance enantiomeric excess.

Critical Data Tables

Table 1: Key Intermediates

Intermediate CAS Molecular Formula Synthetic Route
(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid 103733-63-1 C₁₀H₁₁NO₂ Pictet–Spengler
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride N/A C₈H₇ClO₄S Chlorosulfonation

Table 2: Optimization of Oxidation Conditions

Oxidant Temperature Time Yield
KMnO₄ 90–110°C 2 hr 90%
H₂O₂ 70°C 6 hr 65%

Challenges & Solutions

  • Steric hindrance : Slow sulfonylation kinetics addressed by using excess sulfonyl chloride.
  • Byproduct formation : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization improves purity.

Q & A

Q. What are the foundational synthetic routes for preparing (3S)-2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step sequences, including:
  • Reductive amination : Reduction of nitrovinyl intermediates (e.g., using LiAlH₄ in THF) to yield ethylamine derivatives (61% yield, as in ).
  • Sulfonation : Introducing the sulfonyl group via electrophilic substitution or coupling reactions (specific protocols not detailed in evidence; general methods include using sulfonyl chlorides under basic conditions).
  • Cyclization : Formation of the tetrahydroisoquinoline core via Pictet-Spengler or similar reactions (e.g., heating with aldehydes in ethanol under argon, yielding 53% after purification via silica gel chromatography, as in ).
  • Purification : Column chromatography (e.g., silica gel) or recrystallization to isolate the final product .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : While direct safety data for this compound is unavailable, analogous tetrahydroisoquinoline derivatives (e.g., phenylmethyl tetrahydroisoquinolinecarboxylate) require:
  • PPE : Gloves, lab coats, and safety goggles to mitigate skin/eye irritation (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (H335) .
  • Emergency measures : Immediate rinsing with water for skin/eye contact and medical consultation (as per and ) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :
  • NMR spectroscopy : For stereochemical and functional group analysis (e.g., ¹H-NMR at 400 MHz, as in ).
  • Mass spectrometry (MS-ESI) : To confirm molecular weight (e.g., m/z 633.17 [M+H]⁺ in ).
  • HPLC/UPLC : For purity assessment and detection of by-products (≥95% purity criteria recommended) .

Advanced Research Questions

Q. How can researchers optimize sulfonation efficiency in synthesizing this compound?

  • Methodological Answer : Key variables to test:
  • Catalysts : Use Lewis acids (e.g., AlCl₃) or transition-metal catalysts to enhance regioselectivity.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics.
  • Temperature : Controlled heating (e.g., 50–80°C) to balance yield and decomposition.
  • Monitoring : TLC or in-situ IR to track reaction progress.
    Note: highlights yield variations (53–61%) in analogous steps, suggesting iterative optimization is critical .

Q. How should discrepancies in stereochemical data (e.g., (3S) configuration) be resolved?

  • Methodological Answer :
  • X-ray crystallography : Definitive confirmation of absolute configuration.
  • Chiral HPLC : Compare retention times with enantiopure standards.
  • Optical rotation : Cross-validate with literature values for related tetrahydroisoquinolines (e.g., ’s (3S)-configured intermediates) .

Q. What strategies address low yields or by-product formation during synthesis?

  • Methodological Answer :
  • By-product analysis : Use LC-MS to identify impurities (e.g., ’s MS-ESI methodology).
  • Work-up refinement : Adjust pH during extraction (e.g., NaOH washes to remove acidic by-products, as in ).
  • Catalyst screening : Test alternatives to Pd/C (e.g., Raney Ni) for hydrogenation steps to reduce side reactions .

Data Contradiction Analysis

Q. How to interpret conflicting reports on synthetic yields for intermediates?

  • Methodological Answer :
  • Scale effects : Small-scale reactions (e.g., 200 mg in ) may yield higher purity but lower efficiency.
  • Reagent purity : Trace moisture in LiAlH₄ can reduce yields (ensure anhydrous conditions).
  • Chromatographic resolution : Silica gel batch variability may affect recovery rates (validate with TLC pre-purification) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.